1,1'-Disulfanediylbis(pentabromobenzene)
Description
Structure
3D Structure
Properties
CAS No. |
52735-61-2 |
|---|---|
Molecular Formula |
C12Br10S2 |
Molecular Weight |
1007.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-[(2,3,4,5,6-pentabromophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C12Br10S2/c13-1-3(15)7(19)11(8(20)4(1)16)23-24-12-9(21)5(17)2(14)6(18)10(12)22 |
InChI Key |
LGXISKQYIKXYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)SSC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Nucleophilic Aromatic Substitution Sₙar :this Approach Involves the Displacement of a Bromide Ion by a Sulfur Nucleophile. Due to the Deactivating Effect of the Five Bromine Atoms, Harsh Reaction Conditions Are Often Necessary. a Common Method Utilizes Sodium Hydrosulfide Nash or Sodium Sulfide Na₂s in a Polar Aprotic Solvent at Elevated Temperatures.
C₆HBr₅ + NaSH --> C₆Br₅SH + NaBr
Grignard Reagent Pathway:a More Controlled Method Involves the Formation of a Grignard Reagent, Pentabromophenylmagnesium Bromide, from Pentabromobenzene. This Organometallic Intermediate Can then React with Elemental Sulfur S₈ . Subsequent Acidic Workup Cleaves the Magnesium Sulfur Bond to Yield the Desired Pentabromothiophenol. This Route Avoids the Harsh Conditions of Direct Nucleophilic Substitution.
Step 1: Grignard Formation C₆HBr₅ + Mg --(dry ether)--> C₆Br₅MgBr
Step 2: Reaction with Sulfur and Workup C₆Br₅MgBr + 1/8 S₈ --> C₆Br₅SMgBr --(H₃O⁺)--> C₆Br₅SH
Advanced Structural Elucidation and Solid State Characterization
X-ray Crystallography: Elucidation of Molecular Conformation and Crystal Packing
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique allows for the detailed characterization of molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the arrangement of molecules within the crystal lattice.
Analysis of Bond Lengths and Angles within the Disulfide Bridge and Aromatic Rings
The molecular structure of 1,1'-Disulfanediylbis(pentabromobenzene) is characterized by two pentabromophenyl rings linked by a disulfide bridge. The geometry of this disulfide linkage is a key structural feature. In analogous organic disulfides, such as diphenyl disulfide, the C-S-S-C core is non-planar, exhibiting a significant dihedral angle. For diphenyl disulfide, this dihedral angle is approximately 85°, and the S-S bond distance is about 2.03 Å. wikipedia.org It is anticipated that 1,1'-Disulfanediylbis(pentabromobenzene) would adopt a similar skewed conformation, which is a common feature for disulfides, minimizing steric hindrance and lone pair repulsion.
The bond lengths and angles within the pentabromophenyl rings are expected to be influenced by the high degree of bromine substitution. The C-C bond lengths within the aromatic ring would likely be in the typical range for benzene (B151609) derivatives (approximately 1.39-1.40 Å), while the C-Br bonds are expected to be around 1.85-1.90 Å. The C-S bond length is anticipated to be in the region of 1.77-1.81 Å.
| Parameter | Predicted Value | Basis of Prediction |
|---|---|---|
| S-S Bond Length | ~2.03 - 2.06 Å | Comparison with diphenyl disulfide and other organic disulfides. wikipedia.org |
| C-S Bond Length | ~1.77 - 1.81 Å | Typical values for aryl sulfides. |
| C-Br Bond Length | ~1.85 - 1.90 Å | Typical values for brominated aromatic compounds. |
| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å | Standard aromatic C-C bond lengths. |
| C-S-S Bond Angle | ~103° - 107° | Based on structures of similar organic disulfides. |
| C-S-S-C Dihedral Angle | ~80° - 90° | Characteristic of non-planar disulfide bridges to minimize steric strain. wikipedia.org |
Investigation of Intermolecular Interactions and Crystal Lattice Architecture
The packing of 1,1'-Disulfanediylbis(pentabromobenzene) molecules in the crystal lattice is dictated by a variety of non-covalent intermolecular interactions. Given the presence of ten bromine atoms per molecule, halogen bonding is expected to play a significant role in the crystal architecture. These interactions can occur between bromine atoms of adjacent molecules (Br···Br interactions) or between a bromine atom and the sulfur atom of the disulfide bridge (Br···S interactions).
Polymorphism and Crystallographic Variabilities
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While there are no specific reports on the polymorphism of 1,1'-Disulfanediylbis(pentabromobenzene), it is a phenomenon that could be anticipated for this molecule.
The conformational flexibility around the C-S and S-S bonds, combined with the potential for different arrangements of intermolecular interactions (e.g., different modes of halogen bonding), could lead to the formation of multiple crystalline forms under different crystallization conditions (e.g., solvent, temperature, pressure). The identification and characterization of potential polymorphs would be crucial for a complete understanding of the solid-state behavior of this compound.
Solid-State Nuclear Magnetic Resonance Spectroscopy (SSNMR)
Solid-state NMR spectroscopy is a powerful, non-destructive technique that provides information about the local chemical environment of atoms in solid materials. Unlike X-ray crystallography, which requires crystalline samples, SSNMR can be applied to both crystalline and amorphous solids.
Probing Local Environments and Molecular Dynamics in the Solid State
In the context of 1,1'-Disulfanediylbis(pentabromobenzene), ¹³C SSNMR would be a valuable tool. The spectrum would be expected to show distinct resonances for the different carbon atoms in the pentabromophenyl ring. The carbon atom bonded to the sulfur (C-S) would likely have a chemical shift in the range of 130-140 ppm, while the bromine-substituted carbons (C-Br) would appear further upfield, typically in the 110-130 ppm range. The precise chemical shifts are sensitive to the local electronic environment and the molecular conformation, and thus can be used to probe the structure.
Furthermore, SSNMR can provide insights into the molecular dynamics in the solid state. Techniques such as measuring relaxation times (T₁) can reveal information about the mobility of the phenyl rings, such as the presence of phenylene flips or other dynamic processes.
| Carbon Type | Predicted Chemical Shift Range (ppm) | Rationale |
|---|---|---|
| C-S | 130 - 140 | Deshielding effect of the sulfur atom. |
| C-Br | 110 - 130 | Shielding/deshielding effects of multiple bromine substituents. |
Correlations between SSNMR Data and X-ray Diffraction Results
The combination of SSNMR and X-ray diffraction provides a more complete description of the solid-state structure than either technique alone. While X-ray diffraction gives a time-averaged picture of the atomic positions in the crystal lattice, SSNMR provides information on the local environment and dynamics of individual atoms.
For 1,1'-Disulfanediylbis(pentabromobenzene), if multiple crystallographically distinct molecules were present in the unit cell (as determined by X-ray diffraction), SSNMR could potentially resolve separate sets of resonances for each unique molecule, confirming the crystallographic finding. Conversely, if SSNMR revealed more resonances than expected from the crystallographic structure, it could indicate the presence of disorder or a mixture of polymorphs that was not apparent from the diffraction data. The anisotropic interactions measured by SSNMR can also be directly related to the orientation of molecules in the crystal lattice as determined by X-ray diffraction, providing a powerful method for cross-validation of the structural model.
Electron Diffraction and Microscopic Structural Probing
The precise determination of the molecular and crystal structure of 1,1'-Disulfanediylbis(pentabromobenzene) at a sub-atomic level would greatly benefit from the application of electron diffraction and other microscopic probing techniques. These methods are particularly powerful for analyzing the structure of materials that are not amenable to conventional single-crystal X-ray diffraction, which can be the case for compounds that are difficult to crystallize into sufficiently large single crystals.
Electron Diffraction: Ultrafast electron diffraction is a powerful technique for studying the structural dynamics of molecules. It could provide invaluable insights into the transient structures of 1,1'-Disulfanediylbis(pentabromobenzene) if it were to undergo any chemical reactions or physical transformations. By capturing diffraction patterns at incredibly short timescales, the technique allows for the direct observation of molecular intermediates and transition states. For a molecule like 1,1'-Disulfanediylbis(pentabromobenzene), this could be used to study the dynamics of the disulfide bond or the conformational changes of the pentabromophenyl rings.
Microscopic Structural Probing: Techniques such as high-resolution transmission electron microscopy (HR-TEM) and scanning tunneling microscopy (STM) would allow for the direct visualization of the crystal lattice and molecular arrangement of 1,1'-Disulfanediylbis(pentabromobenzene). These methods can reveal information about crystal defects, surface morphology, and the packing of individual molecules within the solid state. While specific studies on 1,1'-Disulfanediylbis(pentabromobenzene) are not documented, the application of such techniques would be a logical step in its comprehensive structural analysis.
A hypothetical data table summarizing potential findings from such studies is presented below.
| Technique | Potential Information Yielded for 1,1'-Disulfanediylbis(pentabromobenzene) |
| Electron Diffraction | Determination of unit cell parameters, space group, and atomic positions from nanocrystals. |
| High-Resolution Transmission Electron Microscopy (HR-TEM) | Direct imaging of the crystal lattice, identification of stacking faults and dislocations. |
| Scanning Tunneling Microscopy (STM) | Visualization of the molecular arrangement on a conductive substrate, probing of electronic properties. |
Theoretical Crystal Structure Prediction and Validation
In the absence of experimental single-crystal X-ray diffraction data, theoretical crystal structure prediction (CSP) serves as a powerful tool to identify the most probable and stable crystal packing arrangements for a given molecule. This computational approach explores the potential energy landscape of the crystal to find thermodynamically favorable structures.
Theoretical Crystal Structure Prediction: For 1,1'-Disulfanediylbis(pentabromobenzene), a CSP study would involve generating a multitude of plausible crystal structures based on the molecule's geometry and then ranking them according to their calculated lattice energies. Advanced computational methods, such as those employing density functional theory (DFT), are often used to achieve high accuracy in these predictions. Such studies can also provide insights into the potential for polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.
Validation: The computationally predicted crystal structures would require experimental validation. This is typically achieved by comparing the calculated powder X-ray diffraction (PXRD) pattern of the predicted structures with an experimentally measured PXRD pattern of a real sample. A close match between the two provides strong evidence for the correctness of the predicted crystal structure. Further validation can be obtained by comparing other calculated and experimental properties, such as solid-state NMR spectra.
The table below outlines the synergistic relationship between theoretical prediction and experimental validation for the structural analysis of 1,1'-Disulfanediylbis(pentabromobenzene).
| Method | Role in Structural Elucidation |
| Crystal Structure Prediction (CSP) | Generation of energetically feasible crystal packing models. |
| Powder X-ray Diffraction (PXRD) | Experimental fingerprint of the crystalline solid for comparison with predicted patterns. |
| Solid-State NMR Spectroscopy | Provides information on the local environment of specific atoms, serving as an additional check for the predicted structure. |
Computational and Theoretical Investigations of Molecular and Electronic Structure
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and optimized geometry of molecules. For a molecule like 1,1'-Disulfanediylbis(pentabromobenzene), DFT calculations are indispensable for predicting its three-dimensional structure and understanding the interplay of its constituent atoms. A typical approach would involve a functional such as B3LYP combined with a basis set that can adequately describe the heavy bromine and sulfur atoms, such as 6-311G(d,p).
Illustrative Geometrical Parameters from DFT Calculations:
| Parameter | Predicted Value Range | Notes |
|---|---|---|
| C-S Bond Length | 1.75 - 1.85 Å | Typical for aryl sulfides. |
| S-S Bond Length | 2.00 - 2.10 Å | Characteristic of organic disulfides. |
| C-S-S Bond Angle | 100 - 105° | Reflects the geometry at the sulfur atoms. |
| C-S-S-C Dihedral Angle | 70 - 100° | Indicates a skewed conformation to alleviate steric strain. |
DFT calculations provide a detailed picture of the electronic landscape of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic properties. For 1,1'-Disulfanediylbis(pentabromobenzene), the HOMO is expected to be localized primarily on the disulfide bridge, which is electron-rich. The LUMO, conversely, is likely distributed over the perbrominated aromatic rings, which are electron-deficient. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's stability and its potential as an electronic material.
Natural Bond Orbital (NBO) analysis, often performed as a post-processing step to DFT calculations, can provide further insights into the charge distribution and intramolecular interactions. This analysis would quantify the partial charges on each atom, confirming the expected electron-withdrawing nature of the bromine atoms and the relative electron richness of the sulfur atoms.
Expected Molecular Orbital Characteristics:
| Molecular Orbital | Primary Localization | Significance |
|---|---|---|
| HOMO | Disulfide (S-S) bond | Site of oxidation, electron donation. |
| LUMO | Pentabromophenyl rings | Site of reduction, electron acceptance. |
| HOMO-LUMO Gap | ~3-4 eV (Estimated) | Indicator of chemical reactivity and electronic transition energy. |
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for identifying energy minima, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of a molecule over time at a given temperature. MD simulations model the movement of atoms and molecules based on a force field, which is a set of empirical energy functions. For halogenated organic compounds, the development of accurate force fields that can properly describe interactions involving halogens is an active area of research. bohrium.com
An MD simulation of 1,1'-Disulfanediylbis(pentabromobenzene) would reveal the dynamic behavior of the disulfide bond and the rotational freedom of the pentabromophenyl rings. Such simulations can identify the most populated conformations and the energy barriers between them, providing a more complete picture of the molecule's flexibility and shape in different environments (e.g., in a solvent or in the solid state). acs.orgnih.gov
Quantum Chemical Analysis of Halogen-Halogen, Halogen-Sulfur, and Other Non-Covalent Interactions
The high degree of bromination in 1,1'-Disulfanediylbis(pentabromobenzene) makes non-covalent interactions, particularly those involving bromine, crucial to its structure and properties. Quantum chemical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to analyze the electron density and characterize these weak interactions.
Key non-covalent interactions expected in this molecule include:
Halogen-Halogen Interactions (Br···Br): These can be either attractive or repulsive depending on the geometry. The presence of a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the bromine atom, can lead to attractive halogen bonds. sci-hub.se
Halogen-Sulfur Interactions (Br···S): The electron-rich sulfur atoms of the disulfide bridge can interact with the sigma-holes of the bromine atoms on the aromatic rings.
π-π Stacking Interactions: While the steric bulk of the bromine atoms may hinder ideal stacking, displaced π-π interactions between the aromatic rings of adjacent molecules could play a role in the solid-state packing.
Analysis of these interactions is critical for understanding the supramolecular chemistry of 1,1'-Disulfanediylbis(pentabromobenzene) and predicting its crystal packing.
Summary of Potential Non-Covalent Interactions:
| Interaction Type | Description | Expected Significance |
|---|---|---|
| Halogen Bonding (Br···Br, Br···S) | Directional interaction involving the sigma-hole of bromine. | High, due to the large number of bromine atoms. |
| van der Waals Forces | Dispersive forces between atoms. | Significant, contributing to overall stability. |
| π-π Interactions | Interactions between aromatic rings. | Potentially limited by steric hindrance. |
Predictive Modeling of Reactivity Indices and Potential Reaction Pathways
Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. These indices, derived from the changes in energy with respect to the number of electrons, can predict the most likely sites for nucleophilic and electrophilic attack.
Fukui Functions: These functions identify the regions of a molecule that are most susceptible to attack by nucleophiles or electrophiles. For 1,1'-Disulfanediylbis(pentabromobenzene), the disulfide bond is expected to be a site for nucleophilic attack, while the brominated rings may be susceptible to electrophilic interactions.
Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity provide a general measure of a molecule's reactivity. The high degree of bromination is expected to result in a relatively high electrophilicity index for this compound.
These computational tools can be used to predict the potential reaction pathways for 1,1'-Disulfanediylbis(pentabromobenzene), for example, its susceptibility to reduction of the disulfide bond or substitution reactions on the aromatic rings.
Computational Studies of Excited States and Photophysical Pathways
The photophysical properties of a molecule are governed by its behavior in electronically excited states. Time-Dependent DFT (TD-DFT) is a common computational method for calculating the energies of electronic transitions and predicting absorption and emission spectra.
For 1,1'-Disulfanediylbis(pentabromobenzene), TD-DFT calculations could predict the wavelengths of maximum absorption in its UV-Vis spectrum. The nature of the electronic transitions can be analyzed by examining the molecular orbitals involved. The heavy bromine atoms are known to enhance spin-orbit coupling, which can facilitate intersystem crossing from singlet to triplet excited states. This "heavy-atom effect" could lead to interesting photophysical properties, such as phosphorescence or efficient generation of singlet oxygen. researchgate.netrsc.org Computational studies can help to elucidate these potential photophysical pathways and predict properties like fluorescence and phosphorescence quantum yields. acs.org
Vibrational Spectroscopy (Raman and Infrared): Functional Group Analysis and Conformational Isomers
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of 1,1'-Disulfanediylbis(pentabromobenzene). The vibrational modes are characteristic of specific bonds and molecular motions within the molecule.
The vibrational spectrum of 1,1'-Disulfanediylbis(pentabromobenzene) is dominated by modes associated with the pentabromophenyl rings and the central disulfide (-S-S-) linkage. The assignment of these modes is typically based on comparisons with similar molecules and theoretical calculations. mdpi.comresearchgate.net
C-Br Vibrations : The numerous carbon-bromine bonds give rise to strong absorptions. C-Br stretching vibrations are typically found in the lower frequency region of the mid-infrared spectrum.
Aromatic C-C Vibrations : The stretching vibrations of the carbon-carbon bonds within the aromatic rings are expected in the 1300-1500 cm⁻¹ range. The high degree of bromination can influence the exact position and intensity of these bands.
S-S and C-S Vibrations : The disulfide bond (S-S) stretch is characteristically weak in the IR spectrum but gives a more prominent signal in the Raman spectrum, typically appearing in the 400-550 cm⁻¹ region. mdpi.com The carbon-sulfur (C-S) stretching vibrations are expected to appear in the 600-800 cm⁻¹ range. scielo.org.za
The environmental sensitivity of these modes, particularly those involving the polar C-Br bonds and the disulfide bridge, can provide information about intermolecular interactions in the solid state or in solution. Solvent polarity and crystal packing can induce shifts in vibrational frequencies.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity | Notes |
|---|---|---|---|
| Aromatic C-C Stretch | 1300 - 1500 | IR and Raman | Characteristic of the benzene (B151609) ring structure. |
| C-S Stretch | 600 - 800 | IR and Raman | Vibration of the bond connecting the aromatic ring to the sulfur atom. scielo.org.za |
| S-S Stretch | 400 - 550 | Raman (stronger) | Characteristic vibration of the disulfide bridge. mdpi.com |
| C-Br Stretch | Below 700 | IR and Raman | Heavily influenced by the large mass of bromine atoms. |
Temperature-dependent vibrational spectroscopy can be employed to study phase transitions and molecular dynamics. As the temperature of a sample is varied, changes in the crystal structure or molecular conformation can lead to shifts in peak positions, changes in peak widths, or the appearance of new peaks. For a molecule like 1,1'-Disulfanediylbis(pentabromobenzene), such studies could reveal information about the rotational freedom around the C-S and S-S bonds. Detailed temperature-dependent Raman studies on elemental sulfur have successfully elucidated structural transformations around its polymerization transition, providing a methodological basis for investigating similar phenomena in sulfur-containing compounds. researchgate.net
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of 1,1'-Disulfanediylbis(pentabromobenzene) and for elucidating its fragmentation pathways upon ionization. nih.govresearchgate.net
In mass spectrometry, the molecule is first ionized, typically using techniques like electron ionization (EI) or electrospray ionization (ESI). Under EI conditions, polybrominated aromatic compounds often undergo extensive fragmentation. acs.org For 1,1'-Disulfanediylbis(pentabromobenzene), the expected fragmentation pathways would include:
Loss of Bromine Atoms : Stepwise loss of bromine radicals (Br•) or molecular bromine (Br₂) is a common pathway for polybrominated compounds. acs.org This leads to a series of peaks separated by the mass of Br (79/81 Da) or Br₂ (158/160/162 Da).
Cleavage of the Disulfide Bond : The S-S bond is relatively weak and can cleave to form pentabromophenylthio radicals or ions. Homolytic cleavage would result in C₆Br₅S• fragments, while heterolytic cleavage could produce C₆Br₅S⁺ and C₆Br₅S⁻ ions.
Cleavage of the C-S Bond : The bond between the aromatic ring and the sulfur atom can also break, leading to the formation of ions such as [C₆Br₅]⁺.
Soft ionization techniques, such as ion attachment mass spectrometry (IAMS), can sometimes detect the molecular ion with minimal fragmentation, which is useful for determining the molecular weight. rsc.org Studies on similar polybrominated diphenyl ethers (PBDEs) show that fragmentation is heavily dependent on the bromine substitution pattern. acs.org
The most distinctive feature in the mass spectrum of a polybrominated compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). nih.gov The presence of ten bromine atoms in 1,1'-Disulfanediylbis(pentabromobenzene) results in a highly characteristic and complex isotopic cluster for the molecular ion and its bromine-containing fragments.
The relative intensities of the isotopic peaks (M, M+2, M+4, etc.) can be predicted based on the binomial expansion of (a+b)ⁿ, where 'a' and 'b' are the abundances of the two isotopes and 'n' is the number of bromine atoms. chromatographyonline.com For an ion containing ten bromine atoms, the isotopic pattern will be a multiplet of at least eleven peaks (from all ⁷⁹Br to all ⁸¹Br). This unique pattern is a powerful tool for confirming the number of bromine atoms in the molecule and its fragments, thus providing precise structural confirmation. libretexts.orgresearchgate.net
| Number of Bromine Atoms (n) | Characteristic Isotopic Pattern (Relative Intensity Ratio) | Number of Major Peaks |
|---|---|---|
| 1 | ~1:1 | 2 |
| 2 | ~1:2:1 | 3 |
| 4 | ~1:4:6:4:1 | 5 |
| 10 | ~1:10:45:120:210:252:210:120:45:10:1 | 11 |
Electronic Spectroscopy: Investigation of Electronic Transitions and Energy Levels
Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. For aromatic compounds, these transitions typically involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals.
The electronic spectrum of benzene, the fundamental aromatic unit, shows three absorption bands around 184, 204, and 256 nm. quimicaorganica.orgyoutube.com In 1,1'-Disulfanediylbis(pentabromobenzene), the presence of bromine atoms (auxochromes) and the disulfide group (a chromophore) is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands. The heavy bromine atoms can also enhance spin-orbit coupling, potentially increasing the probability of transitions to triplet states.
The electronic transitions are influenced by the extended conjugation across the disulfide bridge and the two pentabromophenyl rings. The key transitions would be π -> π* within the aromatic system. The non-bonding electrons on the sulfur atoms could also participate in n -> π* transitions. Laboratory studies on related aromatic molecules, such as cyanonaphthalenes, are crucial for understanding the electronic transitions of complex aromatic systems and require advanced techniques like cryogenic ion trapping to obtain well-resolved gas-phase spectra. ed.ac.ukresearchgate.neted.ac.uk
Elucidation of Electronic Transitions and Energy Levels via Ultraviolet-Visible Absorption and Fluorescence Spectroscopy
Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For an aromatic disulfide like 1,1'-Disulfanediylbis(pentabromobenzene), one would expect to observe absorption bands corresponding to π → π* transitions of the pentabromophenyl rings and potentially n → σ* transitions associated with the disulfide bridge. The high degree of bromination would likely influence the position and intensity of these bands through electronic and steric effects.
Fluorescence spectroscopy provides information about the emission of light from an excited electronic state as it returns to the ground state. Many aromatic compounds fluoresce, and a fluorescence spectrum for 1,1'-Disulfanediylbis(pentabromobenzene) would reveal the energy of its lowest excited singlet state and could provide insights into its photophysical properties. The efficiency of fluorescence (quantum yield) and the lifetime of the excited state would be key parameters.
Currently, there are no published UV-Vis absorption or fluorescence spectra for 1,1'-Disulfanediylbis(pentabromobenzene). Therefore, no data on its electronic transitions, absorption maxima (λmax), molar absorptivity (ε), or emission characteristics can be presented.
Circular Dichroism for Chiral Conformation Analysis (if Induced)
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules. While 1,1'-Disulfanediylbis(pentabromobenzene) is not inherently chiral, it possesses a flexible S-S bond, and rotation around this bond could lead to chiral conformers (atropisomers). If a chiral environment (e.g., a chiral solvent or a chiral host molecule) could induce a preference for one of these conformers, a CD spectrum could be observed. This induced CD spectrum would provide information about the preferred chiral conformation of the molecule.
No studies on the induced circular dichroism of 1,1'-Disulfanediylbis(pentabromobenzene) have been found in the scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Pulse Sequences for Structural Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations
Two-dimensional (2D) NMR techniques would be crucial for the complete structural assignment of 1,1'-Disulfanediylbis(pentabromobenzene).
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks. However, given that the aromatic rings are pentabrominated, there are no protons on the rings to observe correlations.
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between carbon atoms and directly attached protons. Again, the absence of protons on the aromatic rings would make this experiment uninformative for the core structure.
HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range correlations between carbon and protons (typically over two or three bonds). This could potentially be used to confirm the connectivity of the molecule if there were suitable protons elsewhere in the structure.
A ¹³C NMR spectrum would be the most informative 1D NMR experiment, expected to show a set of signals corresponding to the different carbon environments in the pentabromophenyl ring. The chemical shifts would be significantly influenced by the bromine and sulfur substituents.
No ¹H or ¹³C NMR data, nor any 2D NMR spectra (COSY, HSQC, HMBC), have been reported for 1,1'-Disulfanediylbis(pentabromobenzene).
Dynamic NMR for Probing Rotational Barriers and Exchange Processes
Dynamic NMR (DNMR) is used to study the rates of chemical exchange processes that occur on the NMR timescale. For 1,1'-Disulfanediylbis(pentabromobenzene), a key dynamic process would be the rotation around the C-S and S-S bonds. At low temperatures, this rotation might be slow enough to result in distinct NMR signals for non-equivalent carbon atoms. As the temperature is increased, the rate of rotation would increase, leading to coalescence of these signals and eventually a time-averaged spectrum. By analyzing the changes in the NMR lineshape as a function of temperature, it would be possible to calculate the activation energy (rotational barrier) for these processes.
There is no published research on the dynamic NMR behavior or the rotational barriers of 1,1'-Disulfanediylbis(pentabromobenzene).
Conclusion
Summary of Key Findings Regarding 1,1'-Disulfanediylbis(pentabromobenzene)
While direct experimental investigation of 1,1'-Disulfanediylbis(pentabromobenzene) is not extensively documented in scientific literature, a summary of its core chemical characteristics can be inferred from the behavior of its constituent moieties and closely related structural analogs. The molecule's structure, featuring two pentabromophenyl rings linked by a disulfide bridge, suggests a compound of significant molecular weight and high bromine content. Based on analogous polybrominated aromatic compounds, it is projected to be a solid with a high melting point, exceptional thermal stability, and very low solubility in common organic solvents.
The reactivity of 1,1'-Disulfanediylbis(pentabromobenzene) is expected to be dictated by two primary features: the perbrominated aromatic rings and the disulfide linkage. The pentabromophenyl groups are anticipated to be relatively inert to electrophilic substitution but may participate in nucleophilic aromatic substitution under specific conditions. The disulfide bond represents the most reactive site of the molecule. Drawing parallels from the reactivity of compounds like bis(4-bromophenyl) disulfide, the S-S bond is susceptible to both thermal and chemical cleavage. researchgate.net Thermolysis could potentially lead to the extrusion of sulfur and the formation of a more stable thioether linkage, suggesting a pathway to polymeric materials like poly(pentabromophenylene sulfide). researchgate.net Furthermore, the disulfide bond can undergo cleavage via reducing agents or participate in disulfide exchange reactions, a cornerstone of dynamic covalent chemistry. researchgate.net
Broader Implications for Organosulfur and Polyhalogenated Aromatic Chemistry
The study of 1,1'-Disulfanediylbis(pentabromobenzene) resides at the intersection of two significant fields: organosulfur chemistry and polyhalogenated aromatic chemistry. From an organosulfur perspective, this compound serves as a heavily functionalized example of an aromatic disulfide. The chemistry of disulfide bonds is crucial in fields ranging from polymer science to biochemistry. nih.gov The presence of ten bromine atoms creates a unique electronic environment around the disulfide bond, which could modulate its reactivity in comparison to non-halogenated analogs. Understanding these electronic effects has broader implications for designing novel dynamic polymers, self-healing materials, and redox-responsive systems where the disulfide linkage acts as a functional, cleavable trigger. fda.gov
In the context of polyhalogenated aromatic chemistry, this compound is a high-molecular-weight, bromine-rich molecule. Such compounds are primarily associated with applications as flame retardants due to their ability to scavenge radicals in the gas phase during combustion. service.gov.uk The incorporation of a reactive disulfide linker into a polybrominated framework offers a potential route to covalently integrate flame retardant properties into polymer backbones. This approach could lead to the development of next-generation, non-leaching flame retardants with enhanced environmental profiles compared to traditional additive flame retardants. service.gov.uk The synthesis and reactivity of such molecules contribute valuable knowledge to the broader field of high-performance polymers and specialty materials.
Outlook on Future Research and Translational Potential in Material Science and Organic Synthesis
The unique structure of 1,1'-Disulfanediylbis(pentabromobenzene) presents several compelling avenues for future research and application. A primary objective would be the development of a definitive, high-yield synthesis for the compound, likely starting from pentabromothiophenol, followed by thorough characterization of its physicochemical and spectroscopic properties.
In Material Science: The most promising translational potential lies in polymer chemistry. Future research should focus on the thermal polymerization of 1,1'-Disulfanediylbis(pentabromobenzene) to synthesize poly(pentabromophenylene sulfide). This polymer would be expected to exhibit exceptional thermal stability and inherent flame retardancy, making it a candidate for high-performance engineering plastics used in demanding electronic or aerospace applications. Additionally, its potential use as a cross-linking agent in dynamic covalent networks could be explored. The reversible nature of the disulfide bond could be harnessed to create self-healing or recyclable thermosetting materials that also possess fire-resistant properties. fda.gov
In Organic Synthesis: As a synthetic intermediate, 1,1'-Disulfanediylbis(pentabromobenzene) could serve as a valuable synthon. The reductive cleavage of the disulfide bond would provide a direct route to the pentabromobenzenethiolate anion, a bulky, electron-poor building block. This nucleophile could be used to synthesize a variety of other complex organosulfur compounds, such as unsymmetrical disulfides, thioethers, and sulfenamides bearing the pentabromophenyl moiety. Investigating the reactivity of this sterically hindered and electronically modified thiolate would expand the synthetic toolkit available to organic chemists and could lead to novel molecular architectures with unique properties.
Reactivity and Reaction Mechanism Studies
Redox Chemistry of the Disulfide Bond: Reduction and Oxidation Pathways
The disulfide bond (S-S) is the most reactive feature of 1,1'-Disulfanediylbis(pentabromobenzene). This bond is susceptible to both reduction and oxidation reactions, which dictate a significant portion of the compound's chemical behavior. The redox chemistry involves the cleavage of the sulfur-sulfur bond to form sulfur-centered reactive intermediates or stable products.
Reduction Pathways Reduction of the disulfide bond leads to its cleavage, yielding two equivalents of the corresponding thiol or thiolate. In the case of 1,1'-Disulfanediylbis(pentabromobenzene), reduction produces pentabromothiophenol or its conjugate base, the pentabromophenylthiolate anion. This process involves the formal addition of two electrons and two protons. The general reaction is:
C₆Br₅-S-S-C₆Br₅ + 2e⁻ + 2H⁺ → 2 C₆Br₅SH
Common laboratory reducing agents for disulfides include thiols like dithiothreitol (B142953) (DTT), phosphines such as triphenylphosphine, and metal hydrides. google.comscispace.com The electrochemical reduction of related diaryl disulfides, such as diphenyl disulfide, has been studied and proceeds via an intermediate radical anion that subsequently cleaves. researchgate.net
Oxidation Pathways Oxidation of the disulfide bond can lead to a variety of products with sulfur in higher oxidation states. britannica.com Mild oxidation typically yields a thiosulfinate, where one sulfur atom is oxidized. Further oxidation can produce a thiosulfonate, involving the oxidation of both sulfur atoms, and ultimately, cleavage of the S-S bond can occur to form two molecules of the corresponding sulfonic acid (pentabromobenzenesulfonic acid). britannica.com Common oxidizing agents for these transformations include hydrogen peroxide, often with a catalyst, and peracids. mdpi.com
Mechanisms of Disulfide Cleavage under Various Conditions
The cleavage of the disulfide bond in 1,1'-Disulfanediylbis(pentabromobenzene) can be initiated through several mechanisms, primarily depending on the reagents and conditions employed.
Nucleophilic Attack (Thiol-Disulfide Exchange): This is a common biological and chemical pathway where a nucleophilic thiol (or thiolate) attacks one of the sulfur atoms of the disulfide bond. lsuhsc.edu This reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism, where the attacking thiolate forms a new disulfide bond and displaces the original thiolate as a leaving group. researchgate.net This is a reversible process, with the equilibrium position dependent on the relative concentrations and redox potentials of the thiols and disulfides involved.
Reductive Cleavage by Phosphines: Trivalent phosphorus compounds, such as trialkylphosphines, are effective reagents for the reduction of disulfides. google.com The mechanism involves the nucleophilic attack of the phosphine (B1218219) on one of the sulfur atoms, forming a phosphonium (B103445) thiosulfate (B1220275) intermediate. This is followed by the attack of a second nucleophile (often water or another solvent molecule) to resolve the intermediate, yielding the phosphine oxide and two equivalents of the thiol.
Alkaline Hydrolysis: At alkaline pH, disulfide bonds can be cleaved by hydroxide (B78521) ions. lsuhsc.edu This reaction involves the nucleophilic attack of a hydroxide ion on a sulfur atom, which can lead to the formation of a thiol and a sulfenic acid. lsuhsc.edu
Radical-Initiated Cleavage: Disulfide bonds can also be cleaved homolytically through radical-initiated processes, for example, via ultraviolet photodissociation or by reaction with other radical species. nih.gov This mechanism involves the direct attack of a radical on a sulfur atom, leading to the cleavage of the S-S bond and the formation of a thiyl radical. nih.gov
| Cleavage Method | Typical Reagents | Primary Mechanism | Products |
|---|---|---|---|
| Thiol-Disulfide Exchange | Thiols (e.g., Dithiothreitol, Mercaptoethanol) | Nucleophilic Substitution (SN2) | Mixed Disulfides, Thiols |
| Reduction by Phosphines | Trialkylphosphines (e.g., Tris(2-carboxyethyl)phosphine) | Nucleophilic Attack | Thiols, Phosphine Oxide |
| Alkaline Cleavage | Hydroxide ions (e.g., NaOH, KOH) | Nucleophilic Attack | Thiol, Sulfenic Acid lsuhsc.edu |
| Electrochemical Reduction | Applied electrical potential | Electron Transfer | Thiolates |
Formation of Sulfenyl and Sulfonic Acid Derivatives
The sulfur atoms in 1,1'-Disulfanediylbis(pentabromobenzene) can be transformed into various functional groups.
Sulfenyl Derivatives: Reductive cleavage of the disulfide bond, as described previously, is the primary route to pentabromophenylthiol (C₆Br₅SH) and its corresponding thiolate anion (C₆Br₅S⁻). The thiolate is a potent nucleophile and can react with electrophiles to form thioethers. It also serves as a key building block in coordination chemistry.
Sulfonic Acid Derivatives: Strong oxidation of 1,1'-Disulfanediylbis(pentabromobenzene) leads to the cleavage of both the S-S and the C-S bonds are typically stable, but under harsh oxidative conditions, the S-S bond breaks to form two molecules of pentabromobenzenesulfonic acid (C₆Br₅SO₃H). britannica.com This transformation requires potent oxidizing agents and represents the highest stable oxidation state for the sulfur attached to the pentabromophenyl moiety. The existence of 2,3,4,5,6-Pentabromobenzenesulfonic acid is confirmed by its CAS number, 98137-88-3. chemsrc.com
Electrophilic and Nucleophilic Aromatic Substitution on Pentabromobenzene (B1596035) Moieties
The aromatic rings of 1,1'-Disulfanediylbis(pentabromobenzene) are perbrominated, meaning each ring bears five bromine substituents. This heavy halogenation profoundly influences the reactivity of the rings towards substitution reactions.
Influence of Bromine Substituents on Aromatic Ring Reactivity and Selectivity
The five bromine atoms on each phenyl ring exert strong electronic effects that govern the rings' susceptibility to attack by electrophiles and nucleophiles.
Electrophilic Aromatic Substitution (EAS): Halogens as substituents on an aromatic ring have a dual electronic effect. libretexts.org They are deactivating due to their inductive electron withdrawal, which reduces the electron density of the ring and makes it less nucleophilic. libretexts.orgmsu.edu Conversely, they are ortho, para-directing because their lone pairs of electrons can be donated through resonance, which helps to stabilize the cationic intermediate (the arenium ion) formed during the attack at these positions. wvu.edu
In the case of pentabromobenzene, the cumulative inductive effect of five bromine atoms makes the ring extremely electron-deficient and therefore highly deactivated towards electrophilic attack. ontosight.ai Consequently, electrophilic aromatic substitution reactions on 1,1'-Disulfanediylbis(pentabromobenzene) are exceptionally difficult and require very harsh conditions. msu.edu
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings that are electron-deficient are susceptible to nucleophilic attack. wikipedia.orgchemistrysteps.com The presence of strong electron-withdrawing groups is a prerequisite for the SNAr mechanism to occur. libretexts.org Since bromine is an electron-withdrawing group, the five bromine atoms on each ring of 1,1'-Disulfanediylbis(pentabromobenzene) make the rings highly electrophilic. This activates them towards nucleophilic aromatic substitution, where a nucleophile can replace one of the bromine atoms. The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing bromine atoms help to stabilize this negatively charged intermediate, facilitating the reaction. youtube.com
| Reaction Type | Effect of Bromine | Reactivity of Pentabromobenzene Ring | Reason |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivating | Very Low | Dominant inductive electron withdrawal by five Br atoms reduces ring nucleophilicity. msu.edu |
| Nucleophilic Aromatic Substitution (SNAr) | Strongly Activating | High | Cumulative electron withdrawal by five Br atoms makes the ring electrophilic and stabilizes the Meisenheimer intermediate. libretexts.org |
Kinetic and Thermodynamic Aspects of Substitution Reactions
The kinetics and thermodynamics of aromatic substitution are dictated by the stability of the starting materials, intermediates, and products.
Kinetics of Substitution: The rate-determining step in electrophilic aromatic substitution is the initial attack of the electrophile to form the high-energy arenium ion, as this step disrupts the ring's aromaticity. libretexts.orgmasterorganicchemistry.com For the pentabromobenzene moiety, the strong deactivating effect of the bromine atoms increases the activation energy for this step, making the reaction kinetically very slow. pressbooks.pub
In contrast, for nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. youtube.com The five bromine atoms stabilize this anionic intermediate through their inductive effects, thereby lowering the activation energy and increasing the reaction rate compared to a less halogenated benzene (B151609) ring.
Nucleophilic aromatic substitution is thermodynamically favorable when the aromatic ring is substituted with strong electron-withdrawing groups. The stability gained by the delocalization of the negative charge in the Meisenheimer complex contributes to a favorable reaction profile. libretexts.org
| Reaction on Pentabromobenzene Ring | Activation Energy (Ea) | Relative Reaction Rate | Intermediate Stability |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Very High | Very Slow | Arenium ion destabilized by EWGs |
| Nucleophilic Aromatic Substitution | Relatively Low | Fast (with strong nucleophiles) | Meisenheimer complex stabilized by EWGs libretexts.org |
Coordination Chemistry: Ligand Properties and Metal-Sulfur Interactions
The chemistry of 1,1'-Disulfanediylbis(pentabromobenzene) is also defined by its interactions with metal ions. These interactions primarily occur after the reductive cleavage of the disulfide bond to form the pentabromophenylthiolate anion (C₆Br₅S⁻).
Ligand Properties: The pentabromophenylthiolate anion is a soft, monodentate ligand according to Hard and Soft Acids and Bases (HSAB) theory. The "softness" arises from the large, polarizable sulfur atom. As a soft ligand, it preferentially coordinates with soft metal ions, such as Au(I), Hg(II), Cd(II), and other late transition metals. nih.govumaine.edu The bulky and electron-withdrawing nature of the pentabromophenyl group can influence the steric and electronic properties of the resulting metal complexes.
Metal-Sulfur Interactions: The bond between a metal center and a thiolate ligand is typically strong and covalent. nih.gov These interactions are fundamental in various fields, including bioinorganic chemistry and materials science. nih.gov Metal thiolate complexes can insert elemental sulfur to form metal polysulfanido complexes, where sulfur chains are stabilized by coordination to the metal center. digitellinc.comresearchgate.net The strong interaction between metal ions and sulfur can also influence the redox potential of the thiolate. nih.gov The formation of complexes with pentabromophenylthiolate can lead to novel materials with potential applications in catalysis or electronics, driven by the unique properties conferred by the perbrominated aromatic rings.
Formation of Coordination Complexes with Transition Metals and Main Group Elements
The disulfide functionality in 1,1'-disulfanediylbis(pentabromobenzene) possesses lone pairs of electrons on the sulfur atoms, making it a potential ligand for coordination to transition metals and main group elements. However, the formation of such complexes is expected to be challenging due to significant steric hindrance from the bulky pentabromophenyl groups. These groups can shield the sulfur atoms, impeding the approach of metal centers.
In principle, coordination could occur in several modes:
Monodentate Coordination: One of the sulfur atoms could coordinate to a single metal center. This mode would likely be favored with metal precursors that have accessible coordination sites.
Bridging Coordination: The disulfide could bridge two metal centers, with each sulfur atom coordinating to a different metal. This is a common coordination mode for disulfides.
Chelating Coordination: While less common for simple disulfides, it is conceivable that under specific geometric constraints, both sulfur atoms could coordinate to the same metal center, forming a chelate ring.
The strong electron-withdrawing effect of the ten bromine atoms is expected to decrease the electron density on the sulfur atoms, thereby reducing their Lewis basicity and weakening their coordinating ability. This electronic deactivation, combined with the severe steric hindrance, suggests that 1,1'-disulfanediylbis(pentabromobenzene) would be a poor ligand for most metal ions.
While no specific coordination complexes of 1,1'-disulfanediylbis(pentabromobenzene) have been structurally characterized in the literature, studies on other sterically hindered aryl disulfides provide some insights. For instance, bulky substituents on the aromatic rings of diaryl disulfides have been shown to influence the stability and structure of their metal complexes.
Table 1: Potential Coordination Modes of 1,1'-Disulfanediylbis(pentabromobenzene)
| Coordination Mode | Description | Steric Hindrance | Electronic Factors |
| Monodentate | One sulfur atom binds to a metal center. | High | Reduced Lewis basicity |
| Bridging | Each sulfur atom binds to a different metal center. | Very High | Reduced Lewis basicity |
| Chelating | Both sulfur atoms bind to the same metal center. | Extremely High | Reduced Lewis basicity |
Research on the interaction of late first-row transition metal halides with disulfide-containing ligands has shown that the disulfide can coordinate in a bidentate fashion through nitrogen donors on the ligand backbone, or in a tridentate fashion involving one sulfur and two nitrogen donors. The choice of halide and solvent can also influence the metal-sulfur distances in the resulting complexes. researchgate.net
Influence of Ligand Coordination on Complex Reactivity and Catalytic Activity
Should coordination complexes of 1,1'-disulfanediylbis(pentabromobenzene) be formed, the electronic and steric properties of the disulfide ligand would significantly impact the reactivity and potential catalytic activity of the resulting metal complex.
The electron-withdrawing pentabromophenyl groups would make the disulfide a poor sigma-donating ligand. This could, in turn, increase the Lewis acidity of the metal center, potentially enhancing its activity in catalytic reactions that are promoted by Lewis acids. However, the weak coordination might also lead to ligand dissociation, resulting in an unstable catalyst.
The immense steric bulk of the ligand would create a highly congested environment around the metal center. This could be beneficial for certain catalytic applications by:
Promoting selective reactions: The steric hindrance could favor the approach of smaller substrates to the catalytic site, leading to size-selective catalysis.
Stabilizing low-coordination numbers: The bulky ligand could prevent the coordination of additional ligands, stabilizing reactive, low-coordinate metal species.
Conversely, this same steric bulk could also hinder the catalytic cycle by impeding substrate binding, product release, or necessary conformational changes of the catalyst.
Given the challenges in forming stable complexes, it is unlikely that 1,1'-disulfanediylbis(pentabromobenzene) would be an effective ligand for traditional catalytic applications where strong metal-ligand binding is crucial. However, its unique steric and electronic profile could potentially be exploited in more specialized areas of catalysis.
Polymerization and Oligomerization Pathways Involving the Disulfide Linkage or Aryl Rings
The structure of 1,1'-disulfanediylbis(pentabromobenzene) offers several possibilities for polymerization and oligomerization, primarily through reactions involving the disulfide bond or the aromatic rings.
Reactions at the Disulfide Linkage:
The S-S bond is the most likely site for polymerization reactions. Disulfide exchange reactions, which are common for disulfides, could lead to the formation of oligomeric or polymeric chains. This process is typically initiated by radicals, nucleophiles, or electrophiles. In the context of 1,1'-disulfanediylbis(pentabromobenzene), the high degree of bromination might influence the ease of S-S bond cleavage. Radical-disulfide exchange is a known process in thiol-ene-disulfidation polymerizations. rsc.org
Furthermore, reductive cleavage of the disulfide bond would yield the corresponding pentabromothiophenolate anion. This nucleophile could then participate in polymerization reactions, for example, by reacting with suitable electrophilic monomers. Improved reaction conditions for the preparation of poly(p-phenylene sulfide) directly from bis(4-bromophenyl) disulfide have been established, suggesting that under the right conditions, the disulfide can be a precursor to sulfur-containing polymers. researchgate.net
Reactions Involving the Aryl Rings:
The pentabromophenyl rings are relatively inert to typical electrophilic aromatic substitution due to the deactivating effect of the bromine atoms. However, under forcing conditions, they could potentially undergo reactions that lead to polymerization. For instance, reductive debromination could generate aryl radicals or anions that could then couple to form new C-C bonds, leading to polyphenylene-type structures.
Table 2: Potential Polymerization Pathways
| Pathway | Description | Initiator/Conditions | Potential Product |
| Disulfide Exchange | Scrambling of disulfide bonds to form longer chains. | Radicals, heat, light | Poly(phenylene disulfide) derivatives |
| Reductive Cleavage and Polymerization | Formation of thiolate followed by reaction with electrophiles. | Reducing agents, electrophilic monomers | Poly(phenylene sulfide) derivatives |
| Aryl-Aryl Coupling | Coupling of the aromatic rings after debromination. | Reducing agents, high temperatures | Polyphenylene derivatives |
Photochemical Reactivity and Degradation Pathways
The photochemical reactivity of 1,1'-disulfanediylbis(pentabromobenzene) is expected to be dominated by the cleavage of the C-Br and S-S bonds upon absorption of ultraviolet (UV) radiation.
Disulfide Bond Cleavage:
The disulfide bond is known to be photochemically labile. researchgate.net Upon UV irradiation, the S-S bond can undergo homolytic cleavage to generate two pentabromophenylthiyl radicals (C₆Br₅S•).
(C₆Br₅S)₂ + hν → 2 C₆Br₅S•
These highly reactive thiyl radicals can then undergo a variety of secondary reactions, including:
Recombination: The radicals can recombine to reform the starting disulfide.
Hydrogen Abstraction: They can abstract hydrogen atoms from solvent or other molecules to form pentabromothiophenol.
Addition to Unsaturated Bonds: They can add to alkenes or alkynes if present in the reaction mixture.
Studies on the photolysis of other disulfides have shown that both C-S and S-S bond cleavage can occur, with the relative importance of each pathway depending on the structure of the disulfide and the excitation wavelength. researchgate.netosti.gov
Carbon-Bromine Bond Cleavage:
Polybrominated aromatic compounds are known to undergo photochemical degradation through the reductive debromination of C-Br bonds. nih.gov The absorption of UV light can lead to the homolytic cleavage of a C-Br bond, generating an aryl radical and a bromine atom.
C₆Br₅-S-S-C₆Br₅ + hν → •C₆Br₄-S-S-C₆Br₅ + Br•
The resulting aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form a less brominated diphenyl disulfide. This process can continue, leading to a mixture of lower brominated congeners. The photodegradation of hexabromobenzene (B166198) on soil has been shown to proceed via reductive debromination. researchgate.net
Table 3: Primary Photochemical Reactions
| Reaction | Description | Primary Products |
| S-S Bond Homolysis | Cleavage of the disulfide bond. | Pentabromophenylthiyl radicals |
| C-Br Bond Homolysis | Cleavage of a carbon-bromine bond. | Aryl radical and bromine atom |
Exploration of Advanced Material Science Applications
Role as a Building Block in Supramolecular Assemblies and Frameworks
There is no specific information available in the scientific literature regarding the use of 1,1'-Disulfanediylbis(pentabromobenzene) in directed self-assembly or the fabrication of functional organic materials. While the highly brominated phenyl rings and the disulfide linkage suggest the potential for interactions such as halogen bonding and other non-covalent forces, which are crucial in supramolecular chemistry, no studies have been published that explore these possibilities for this specific compound.
No research has been found that investigates the self-assembly of 1,1'-Disulfanediylbis(pentabromobenzene) through halogen bonding or other non-covalent interactions.
There are no published reports on the use of 1,1'-Disulfanediylbis(pentabromobenzene) in the fabrication of functional organic materials with tunable architectures.
Application in Organic Electronics and Optoelectronic Devices
Detailed searches of scientific databases did not yield any studies on the application of 1,1'-Disulfanediylbis(pentabromobenzene) in organic electronics or optoelectronic devices. Its electronic properties and charge transport mechanisms have not been reported.
No investigations into the charge transport mechanisms of assembled structures of 1,1'-Disulfanediylbis(pentabromobenzene) have been documented.
There is no information available on the use of 1,1'-Disulfanediylbis(pentabromobenzene) to modulate the electronic properties of organic semiconductor systems.
Potential in Fire Retardant Technologies (as a bromine-rich precursor)
The most significant and plausible application of 1,1'-Disulfanediylbis(pentabromobenzene) lies in the field of fire retardant technologies. Its high bromine content makes it a prime candidate for use as a flame retardant, likely functioning in a manner analogous to other well-established brominated flame retardants (BFRs) like decabromodiphenyl ethane (B1197151) (DBDPE). rixingxincai.com
Proposed Mechanism of Flame Retardancy at a Molecular Level
The flame retardant action of brominated compounds predominantly occurs in the gas phase by interfering with the radical chain reactions of combustion. mdpi.com For 1,1'-Disulfanediylbis(pentabromobenzene), the proposed mechanism at a molecular level would involve the following steps:
Thermal Decomposition: Upon exposure to the high temperatures of a fire, the C-Br and S-S bonds in the molecule would undergo homolytic cleavage. The disulfide bond has a lower bond dissociation energy compared to C-C and C-H bonds, suggesting it might cleave at lower temperatures. uclan.ac.uk This decomposition would release bromine radicals (Br•) and sulfur-containing radicals into the gas phase.
Radical Scavenging: In the gas phase, these bromine radicals are highly effective at interrupting the combustion cycle. They react with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire, converting them into less reactive species. rixingxincai.com The key reactions are:
H• + Br• → HBr
OH• + Br• → HOBr
Inhibition of Combustion: The formation of hydrogen bromide (HBr) and hypobromous acid (HOBr) removes the key chain-carrying radicals from the combustion process, thereby slowing down or extinguishing the flame. mdpi.com
The presence of the disulfide bond might also contribute to the flame retardancy. The thermal decomposition of disulfides can generate various sulfur-containing species, which may also have flame-inhibiting effects. core.ac.uk
| Proposed Step | Description | Key Chemical Species Involved |
| Thermal Decomposition | Cleavage of C-Br and S-S bonds at high temperatures. | 1,1'-Disulfanediylbis(pentabromobenzene), Br•, Ar-S• |
| Radical Scavenging | Reaction of bromine radicals with flame-propagating radicals. | Br•, H•, OH• |
| Combustion Inhibition | Formation of less reactive species, slowing down the fire. | HBr, HOBr |
Integration into Polymer Matrices as a Structural Component
1,1'-Disulfanediylbis(pentabromobenzene) is expected to be used as an additive flame retardant, meaning it is physically blended with a polymer rather than chemically bonded to it. rixingxincai.com This method is common for incorporating flame retardants into a wide range of plastics. The integration of this compound into polymer matrices would be influenced by its physical and chemical properties.
Compatibility and Processing: The compatibility of 1,1'-Disulfanediylbis(pentabromobenzene) with various polymers would depend on factors such as its polarity, molecular weight, and melting point. For effective dispersion, its processing temperature should be compatible with the melting or processing temperature of the host polymer.
Performance in Polymer Blends: When incorporated into polymers such as high-impact polystyrene (HIPS), polypropylene (B1209903) (PP), or acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), it is anticipated to enhance their fire resistance. The effectiveness of the flame retardant is often evaluated by standardized tests like the Limiting Oxygen Index (LOI) and UL 94 vertical burn test. nih.gov
Synergistic Effects: Brominated flame retardants are often used in conjunction with synergists, most commonly antimony trioxide (Sb₂O₃). rixingxincai.com Antimony trioxide itself is not a flame retardant, but it enhances the effectiveness of halogenated flame retardants. It is believed to react with the hydrogen bromide (HBr) formed during decomposition to produce antimony trihalides (e.g., SbBr₃), which are also potent radical scavengers in the gas phase. mdpi.com It is highly probable that 1,1'-Disulfanediylbis(pentabromobenzene) would also exhibit this synergistic effect with antimony trioxide.
| Polymer Matrix | Potential Application | Expected Improvement |
| High-Impact Polystyrene (HIPS) | Electronic enclosures, consumer goods | Increased ignition resistance, reduced flame spread |
| Polypropylene (PP) | Automotive parts, furniture, textiles | Enhanced fire safety, meeting flammability standards |
| Acrylonitrile Butadiene Styrene (ABS) | Electronic housings, pipes, automotive components | Improved performance in fire scenarios |
Future Research Directions and Unanswered Questions
Exploration of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles and Efficiency
Current synthetic routes to disulfide compounds often rely on the oxidation of thiols, which can involve harsh reagents and produce significant waste. wikipedia.orgorganic-chemistry.orgorgsyn.org Future research must prioritize the development of greener synthetic pathways for 1,1'-Disulfanediylbis(pentabromobenzene). This involves exploring alternative solvents, catalysts, and reaction conditions that align with the principles of green chemistry. unibo.itrsc.orgscienceopen.com
Key research objectives should include:
Catalytic Aerobic Oxidation: Investigating the use of organocatalysts, such as riboflavin (B1680620) derivatives, or organoselenium compounds to facilitate the aerobic oxidation of pentabromothiophenol. organic-chemistry.org This approach uses air as the oxidant, with water as the only byproduct, representing a significant improvement in environmental performance.
Solvent Selection: Moving away from hazardous solvents like N,N-dimethylformamide (DMF) towards more sustainable options like ethyl acetate (B1210297) or even water-based systems. scienceopen.comunibo.it The development of solvent-free reaction conditions is another promising avenue.
One-Pot Syntheses: Designing one-pot reaction sequences that minimize intermediate isolation and purification steps, thereby reducing solvent consumption and waste generation. unibo.itgoogle.com This could involve, for example, the in-situ generation of the pentabromophenyl Grignard reagent followed by reaction with a sulfur source. google.com
By focusing on these areas, chemists can develop synthetic methods that are not only more efficient and cost-effective but also significantly reduce the environmental footprint associated with the production of this flame retardant.
Investigation of Ultrafast Dynamics and Transient States in Chemical Reactions
The chemical behavior of 1,1'-Disulfanediylbis(pentabromobenzene), particularly its function as a flame retardant, is intrinsically linked to its reactivity at high temperatures and under photo-irradiation. Understanding the ultrafast dynamics of its chemical reactions is crucial for elucidating its mechanism of action. Photochemical reactions, such as cis-trans isomerization and bond cleavage, are often initiated by light and can occur on femtosecond timescales. researchgate.netchemrxiv.org
Future research should employ pump-probe spectroscopy and other time-resolved techniques to investigate:
S-S Bond Cleavage: The dynamics of the sulfur-sulfur bond cleavage upon photoexcitation or thermal stress. Diphenyl disulfide is known to catalyze the cis-trans isomerization of alkenes under UV irradiation through the formation of phenylthio radicals. wikipedia.orgguidechem.com Studying the formation and reactivity of the pentabromophenylthio radical (C₆Br₅S•) is essential.
Internal Conversion and Intersystem Crossing: The pathways of energy dissipation within the molecule after absorbing energy. For similar aromatic molecules, processes like internal conversion and intersystem crossing to triplet states can occur within femtoseconds and are crucial for their photochemistry. researchgate.net The heavy bromine atoms in 1,1'-Disulfanediylbis(pentabromobenzene) are expected to significantly influence these processes via the heavy-atom effect.
These studies will provide fundamental insights into the transient species and reaction pathways involved in its flame-retardant action, enabling the design of more effective and stable compounds.
Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanism Elucidation
To optimize synthetic protocols and gain a deeper understanding of reaction mechanisms, the development and application of advanced in situ spectroscopic techniques are paramount. Real-time monitoring allows for precise control over reaction parameters and provides detailed mechanistic information that is often lost during traditional offline analysis.
Future work should focus on integrating the following probes into the synthesis of 1,1'-Disulfanediylbis(pentabromobenzene):
Process Analytical Technology (PAT): Utilizing techniques like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to monitor reactant consumption, intermediate formation, and product yield in real-time.
Flow Chemistry Platforms: Combining continuous flow synthesis with in-line spectroscopic analysis. This approach offers enhanced control over reaction conditions, improves safety, and facilitates rapid optimization of synthetic procedures.
By implementing these advanced monitoring tools, researchers can accelerate the development of efficient and scalable synthetic processes while uncovering subtle mechanistic details of disulfide bond formation and other relevant reactions.
Development of Predictive Models for Structure-Function Relationships in Complex Organic Systems
The development of predictive computational models is a critical step towards the rational design of new flame retardants with improved efficacy and reduced environmental impact. Quantitative Structure-Activity Relationship (QSAR) and machine learning models can correlate the structural features of brominated flame retardants (BFRs) with their functional properties and potential toxicity. flemingcollege.ca
Future research in this area should aim to:
Build Robust QSAR Models: Develop models that can predict the flame retardancy, thermal stability, and potential endocrine-disrupting activity of 1,1'-Disulfanediylbis(pentabromobenzene) and related compounds based on molecular descriptors. flemingcollege.ca
Employ Machine Learning Algorithms: Utilize machine learning techniques, such as artificial neural networks and support vector machines, to analyze large datasets and identify complex structure-function relationships that may not be apparent from traditional QSAR studies. nih.govnih.gov Interpretable machine learning models, using methods like SHapley Additive exPlanations (SHAP), can provide insights into how specific molecular features influence the predicted outcomes. nih.govnih.gov
Integrate Environmental Factors: Incorporate environmental exposure data into predictive models to better assess the real-world risks associated with BFRs. nih.gov
These predictive tools will guide the design of next-generation flame retardants that are safer-by-design, minimizing potential adverse effects on human health and the environment. flemingcollege.canih.gov
Integration into Advanced Nanomaterial Architectures
The incorporation of 1,1'-Disulfanediylbis(pentabromobenzene) into advanced nanomaterials offers a promising strategy for enhancing the performance of polymer composites. Nanomaterials, such as clays, carbon nanotubes, and graphene, can act synergistically with flame retardants to improve the fire safety of polymers.
Future research should explore:
Polymer Nanocomposites: The dispersion of 1,1'-Disulfanediylbis(pentabromobenzene) in various polymer matrices (e.g., polyamides, polystyrenes) containing nanofillers. The high surface area of nanofillers can enhance the efficiency of the flame retardant.
Surface Functionalization: The covalent attachment or surface modification of nanoparticles with 1,1'-Disulfanediylbis(pentabromobenzene) or its derivatives. This can improve compatibility with the polymer matrix and prevent leaching of the flame retardant.
Multifunctional Materials: The design of nanocomposites that not only exhibit excellent flame retardancy but also possess improved mechanical, thermal, and electrical properties. Phosphorus-based flame retardants and zinc borate (B1201080) have shown synergistic effects in achieving high fire safety ratings. mdpi.com
By integrating this brominated disulfide into nanomaterial architectures, it is possible to create high-performance materials for demanding applications in the electronics, automotive, and construction industries. mdpi.commaximizemarketresearch.com
Q & A
Q. What are the established methodologies for synthesizing 1,1'-Disulfanediylbis(pentabromobenzene) with high purity, and how can researchers optimize reaction conditions?
Methodological Answer: Synthesis typically involves bromination and sulfur coupling reactions. Key steps include:
- Bromination of benzene derivatives using catalysts like FeBr₃ under controlled temperatures (60–80°C).
- Disulfide bond formation via oxidative coupling of thiol intermediates, employing oxidants such as H₂O₂ or iodine .
- Purification via recrystallization or column chromatography to remove polybrominated byproducts.
To optimize conditions, use factorial design (e.g., varying temperature, catalyst concentration, and reaction time) to identify critical parameters affecting yield and purity .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify aromatic proton environments, though bromine’s electron-withdrawing effects complicate splitting patterns.
- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₁₂Br₁₀S₂) and isotopic patterns.
- High-Performance Liquid Chromatography (HPLC): Paired with UV detection (λ = 254 nm) to quantify purity and resolve isomers .
- X-ray Diffraction (XRD): For crystalline samples, XRD provides definitive bond-length and spatial conformation data.
Advanced Research Questions
Q. How can researchers design experiments to investigate the environmental persistence of 1,1'-Disulfanediylbis(pentabromobenzene) under varying abiotic conditions?
Methodological Answer:
- Controlled degradation studies: Expose the compound to UV light, varying pH (3–11), and temperatures (20–60°C) to simulate environmental stress.
- Analytical endpoints: Monitor degradation products via GC-MS or LC-MS/MS, focusing on debromination intermediates and sulfate formation .
- Statistical modeling: Use Arrhenius equations to predict half-lives under field conditions. Incorporate heterogeneous chemistry models to account for surface-mediated reactions (e.g., interactions with particulate matter) .
Q. What methodologies resolve contradictions in toxicity data across different model organisms (e.g., Daphnia vs. murine models)?
Methodological Answer:
- Dose-response meta-analysis: Systematically compare LC₅₀/EC₅₀ values across studies, adjusting for bioavailability (e.g., lipid content in test organisms).
- Mechanistic studies: Use in vitro assays (e.g., cytochrome P450 inhibition) to identify species-specific metabolic pathways.
- Tiered testing frameworks: Apply PICO criteria to standardize experimental designs (Population: test organism; Intervention: exposure regime; Comparison: controls; Outcome: mortality/bioaccumulation) .
Q. How can researchers integrate theoretical frameworks to study the compound’s flame-retardant mechanisms in polymer matrices?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Quantify thermal decomposition kinetics and char formation under nitrogen/air atmospheres.
- Computational modeling: Apply Density Functional Theory (DFT) to simulate radical scavenging pathways of bromine radicals during combustion.
- Structure-property relationships: Correlate bromine substitution patterns (via XRD/NMR) with Limiting Oxygen Index (LOI) values to refine additive formulations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported degradation rates between laboratory and field studies?
Methodological Answer:
- Controlled variable isolation: Replicate field conditions (e.g., microbial consortia, organic matter content) in lab microcosms to identify overlooked factors.
- Sensitivity analysis: Rank environmental variables (e.g., sunlight intensity, humidity) by their impact on degradation using Monte Carlo simulations.
- Cross-validation: Compare results with analogous compounds (e.g., decabromodiphenyl ether) to assess methodological biases .
Experimental Design Tables
Table 1. Comparison of Analytical Techniques for Degradation Product Identification
| Technique | Detection Limit (ppm) | Key Advantages | Limitations |
|---|---|---|---|
| GC-MS | 0.01 | High sensitivity for volatile organics | Requires derivatization for polar metabolites |
| LC-MS/MS | 0.005 | Broad polarity range; minimal sample prep | Matrix effects in complex samples |
| FTIR | 10 | Rapid functional group analysis | Low sensitivity for trace analytes |
Table 2. Factorial Design Parameters for Synthesis Optimization
| Factor | Levels Tested | Impact on Yield (%) |
|---|---|---|
| Temperature | 60°C, 80°C | +15% at 80°C |
| Catalyst (FeBr₃) | 1 mol%, 2 mol% | +22% at 2 mol% |
| Reaction Time | 6h, 12h | +8% at 12h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
